2-Amino-6-chlorobenzoic acid hydrochloride

Description

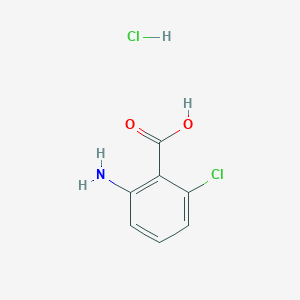

2-Amino-6-chlorobenzoic acid hydrochloride (CAS: 2148-56-3, molecular formula: C₇H₆ClNO₂·HCl) is a halogenated aromatic compound featuring an amino (-NH₂) group at position 2, a chlorine atom at position 6, and a carboxylic acid (-COOH) group at position 1. It is commonly referred to as 6-chloroanthranilic acid hydrochloride . This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of antimicrobial agents and bioactive molecules. Its crystalline structure and polar functional groups contribute to its solubility in polar solvents like water and ethanol, making it suitable for biochemical research and industrial applications .

Properties

IUPAC Name |

2-amino-6-chlorobenzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2.ClH/c8-4-2-1-3-5(9)6(4)7(10)11;/h1-3H,9H2,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSUWLJWGOWIKFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

In a reaction vessel equipped with agitation and reflux systems, 0.16 mol of cerium chloride is combined with 4-hydroxy-3-methoxybenzene ethanol (15–23% w/w), potassium chloride (20–28% w/w), and potassium bisulfite (30–41% w/w). The mixture is heated to 60–65°C, and 0.13 mol of 2-chloro-6-nitrobenzoic acid is added incrementally. Agitation speeds are critical: initial mixing at 160–190 rpm ensures homogeneity, while post-addition speeds of 260–310 rpm enhance reaction kinetics during reflux (5–7 hours).

Key Observations:

Yield Optimization

Post-reflux, cooling to 15–19°C precipitates the crude product. Filtration and subsequent washing with diammonium hydrogen citrate (40–49% w/w) remove residual catalysts. Reduced-pressure concentration and recrystallization in ethyl acetate (70–78% w/w) yield 2-amino-6-chlorobenzoic acid with purities >98% and yields up to 89%.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt using hydrochloric acid in ether. After silica gel chromatography purification, the compound is treated with HCl-saturated ether, yielding a crystalline solid with enhanced stability and solubility.

Critical Parameters:

-

Acid Concentration: Excess HCl ensures complete protonation of the amino group.

-

Solvent Choice: Ether’s low polarity promotes salt precipitation, simplifying isolation.

Alternative Synthetic Routes and Comparative Analysis

While nitro reduction dominates industrial production, alternative methods exist but face limitations:

Hydrolysis of Acylated Derivatives

Patent WO1993015075A1 describes chlorination and hydrolysis of diacylated guanine derivatives for purine analogues. Though mechanistically distinct, this highlights the broader applicability of hydrolysis in amino-chloro compound synthesis. However, this route is less efficient for benzoic acid derivatives due to side reactions.

Recrystallization Techniques

Crystal morphology significantly impacts product quality. Patent EP0773220NWA1 emphasizes suspending acicular crystals in water (pH 3–10) and heating to 85–100°C to obtain double cone-like crystals with improved filterability. While developed for purines, similar strategies apply to benzoic acid hydrochlorides, reducing processing times by 30%.

Industrial-Scale Considerations

Chemical Reactions Analysis

2-Amino-6-chlorobenzoic acid hydrochloride undergoes various types of chemical reactions:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: It can also be reduced, though this is less common.

Substitution: The amino and chloro groups make it susceptible to substitution reactions. Common reagents include halogens and ammonia.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Organic Synthesis

The compound is widely used as an intermediate in the synthesis of various organic compounds. Its amino and chloro groups make it a versatile building block for creating more complex molecules. For instance, it can be utilized in the synthesis of pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, 2-amino-6-chlorobenzoic acid hydrochloride has been studied for its potential biological activities. It serves as a precursor for developing drugs targeting various diseases, including antiviral agents and anti-inflammatory medications . Notably, it has been linked to the synthesis of nucleoside analogs that exhibit antiviral properties .

Biological Studies

Research indicates that this compound may have biological significance beyond its synthetic applications. Studies have explored its interactions with specific molecular targets within cells, potentially influencing biochemical pathways related to cell signaling and metabolism .

Material Science

In material science, this compound is used in the production of dyes and pigments due to its ability to form stable complexes with metal ions. This property is particularly valuable in developing colorants for textiles and plastics.

Case Studies

Mechanism of Action

The mechanism by which 2-Amino-6-chlorobenzoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The amino and chloro groups play a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural and physicochemical differences between 2-amino-6-chlorobenzoic acid hydrochloride and related compounds:

Biological Activity

2-Amino-6-chlorobenzoic acid hydrochloride, also known as 6-chloroanthranilic acid, is an organic compound with the molecular formula C7H6ClNO2·HCl. This white crystalline powder is utilized in various chemical and biological applications due to its unique structural features, particularly the presence of amino and chloro functional groups.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The amino group enhances its reactivity, allowing it to participate in various biochemical pathways. The chloro substituent can modulate the compound's lipophilicity and membrane permeability, influencing its bioavailability and efficacy in cellular environments .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been shown to bind to the active sites of certain enzymes, thereby inhibiting their function and leading to bacterial cell death. This property makes it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The compound has been studied for its potential anticancer properties. It has demonstrated antiproliferative effects against various cancer cell lines, including human colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116). For instance, derivatives of similar benzoic acid compounds have shown IC50 values in the micromolar range, indicating significant cytotoxicity against these cell lines .

Case Study: Antiproliferative Activity

In a study evaluating the activity of derivatives related to this compound, compounds exhibited varying degrees of inhibition on cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 16 | Caco-2 | 37.4 |

| 18 | HCT-116 | 3.3 |

| 19 | Caco-2 | 17.0 |

| 21 | HCT-116 | 4.9 |

These results suggest that modifications to the benzoic acid structure can enhance anticancer activity through improved interaction with molecular targets such as PI3Kα, a key player in cancer cell proliferation .

Involvement in Signaling Pathways

The compound has been implicated in several important signaling pathways, including:

- PI3K/Akt/mTOR Pathway : The compound influences this pathway, which is critical for cell growth and survival.

- MAPK/ERK Pathway : It may also play a role in modulating this pathway, which is involved in cell differentiation and proliferation .

Summary of Biological Activities

The diverse biological activities of this compound include:

- Antimicrobial : Effective against various bacteria and viruses.

- Anticancer : Induces apoptosis and inhibits proliferation in cancer cells.

- Cell Cycle Regulation : Alters cell cycle progression, particularly affecting G0/G1 phase arrest.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-amino-6-chlorobenzoic acid hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves chlorination and amination of benzoic acid derivatives. For example, 2-amino-6-chlorobenzoic acid can be synthesized via direct chlorination of 2-aminobenzoic acid using Cl₂ or SOCl₂ under controlled conditions, followed by hydrochloride salt formation . Reaction optimization includes temperature control (e.g., reflux in benzene at 80°C) and stoichiometric ratios (e.g., 1:2.5 molar ratio of acid to SOCl₂) to minimize side products . Purity can be enhanced via chromatography in CH₂Cl₂ .

Q. How can researchers verify the purity and structural identity of this compound?

- Methodological Answer :

- Melting Point Analysis : Conflicting melting points are reported (143–147°C vs. 158–160°C ). Verify using differential scanning calorimetry (DSC) and cross-reference with synthetic batches.

- Spectroscopic Characterization : Use ¹H NMR (e.g., δ 7.96 ppm for aromatic protons ) and FT-IR (C=O stretch ~1700 cm⁻¹).

- Elemental Analysis : Confirm %C, %H, %N, and %Cl against theoretical values (C₇H₆ClNO₂·HCl; MW: 208.03).

Q. What are the critical safety considerations for handling this compound?

- Methodological Answer :

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

- Hazard Mitigation : Use PPE (gloves, goggles) to prevent skin/eye irritation (GHS Category 2 ). Avoid inhalation; work in a fume hood .

- Waste Disposal : Neutralize with bicarbonate before disposal in designated chemical waste streams .

Advanced Research Questions

Q. How can impurities in this compound be identified and quantified during synthesis?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA in H₂O) to separate impurities. Compare retention times with standards .

- Mass Spectrometry : LC-MS (ESI+) detects byproducts like unreacted 2-aminobenzoic acid (m/z 138) or over-chlorinated derivatives (e.g., dichloro species, m/z 207) .

- Quantitative NMR : Integrate impurity peaks relative to the main product signal (e.g., δ 4.73 ppm for NH₂ ).

Q. What strategies resolve contradictions in reported physicochemical data (e.g., melting points)?

- Methodological Answer :

- Recrystallization Studies : Test solvents (e.g., ethanol/water mixtures) to isolate polymorphs. Differences may arise from crystalline vs. amorphous forms .

- Thermogravimetric Analysis (TGA) : Determine if decomposition (e.g., HCl loss) affects melting points. A sharp mass loss near 150°C suggests decomposition rather than melting .

Q. How can crystallography tools like SHELXL improve structural analysis of derivatives?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Use SHELXL for refinement. Key parameters:

- Data Collection : High-resolution (<1.0 Å) data at low temperature (100 K) to reduce thermal motion .

- Hydrogen Bonding : Map interactions (e.g., NH₃⁺⋯Cl⁻) to explain stability .

- Twinned Crystals : Apply SHELXD for structure solution in cases of pseudo-merohedral twinning .

Methodological Challenges and Solutions

Q. Why does this compound exhibit variability in solubility, and how can this be addressed experimentally?

- Buffer Screening : Test solubility in buffers (pH 2–12) to identify optimal conditions for biological assays.

- Co-solvents : Use DMF or DMSO (5 mg/mL ) for stock solutions, followed by aqueous dilution.

Q. What are the best practices for stabilizing this compound in long-term studies?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.